molecular formula C11H9ClN2S B1524270 4-(Benzylsulfanyl)-2-chloropyrimidine CAS No. 1249555-98-3

4-(Benzylsulfanyl)-2-chloropyrimidine

Cat. No.: B1524270
CAS No.: 1249555-98-3
M. Wt: 236.72 g/mol
InChI Key: AOOLBLVIGVQUQO-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-chloropyrimidine is a chemical compound belonging to the pyrimidine family. It is a heterocyclic aromatic compound composed of a benzene ring, a pyrimidine ring, and a chlorine atom. This compound is a synthetic analog of the naturally occurring pyrimidine base, thymidine, and has been used in a variety of scientific research applications. In

Scientific Research Applications

Synthesis and Structural Analysis

4-(Benzylsulfanyl)-2-chloropyrimidine serves as a key intermediate in the synthesis of a wide variety of pyrimidine derivatives with potential biological activities. In a study focusing on the synthesis of novel 5-hydroxymethylpyrimidines, compounds with a benzylsulfanyl group at the 4-position demonstrated notable properties. These derivatives were found to have moderate anticancer properties and exhibited antifungal action, highlighting the versatility of this compound in medicinal chemistry (Stolarczyk et al., 2021).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. Pyrimidinic Schiff bases, including compounds structurally related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, suggesting their potential industrial applications in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Antitumor Activity

Research on pyrimidine derivatives, including those related to this compound, has indicated significant antitumor activity. For instance, certain pyrimidine derivatives have been synthesized as inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These findings underscore the potential of this compound derivatives in the development of new chemotherapeutic agents (Gangjee et al., 1996).

Fluorescent Material Development

The synthesis strategies involving pyrimidine cores, including those related to this compound, have led to the discovery of fluorescent materials with potential applications in organic electronics and sensing. The ability to modify the pyrimidine core enables the development of compounds with interesting fluorescent properties, which could be utilized in the design of new optical materials and sensors (Itami et al., 2004).

Properties

IUPAC Name

4-benzylsulfanyl-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOLBLVIGVQUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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